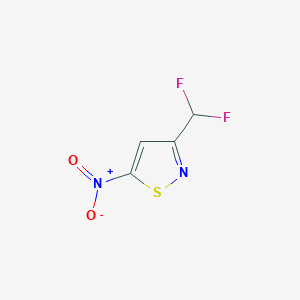
1,3-Dibromo-5-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-cyclopropylbenzene: is an organic compound with the molecular formula C9H8Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a cyclopropyl group is attached at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-cyclopropylbenzene can be synthesized through a multi-step process. One common method involves the bromination of cyclopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation. These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents may include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,3-diamino-5-cyclopropylbenzene, while oxidation reactions can produce 1,3-dibromo-5-cyclopropylbenzoic acid.
Scientific Research Applications
Chemistry: 1,3-Dibromo-5-cyclopropylbenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals. Its unique structural features contribute to the desired properties of these materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-cyclopropylbenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, brominated aromatic compounds are known to inhibit certain enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
1,3-Dibromobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain substitution reactions.
1,4-Dibromo-2-cyclopropylbenzene: Has the cyclopropyl group at a different position, which may affect its reactivity and the types of products formed in chemical reactions.
1,3-Dibromo-5,5-dimethylhydantoin: A brominating agent with different reactivity and applications compared to 1,3-dibromo-5-cyclopropylbenzene.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a cyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C9H8Br2 |
|---|---|
Molecular Weight |
275.97 g/mol |
IUPAC Name |
1,3-dibromo-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Br2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
InChI Key |
IGWUDPMRDNUVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)








![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)



